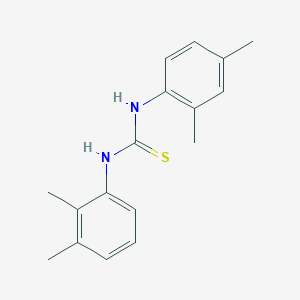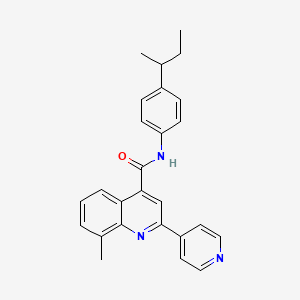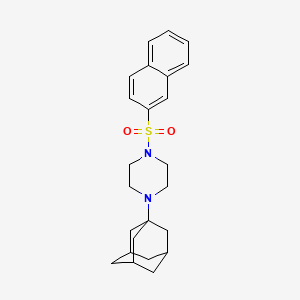
N-(2,3-dimethylphenyl)-N'-(2,4-dimethylphenyl)thiourea
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(2,4-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C17H20N2S and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.13471982 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scavenging Properties
Thiourea and its derivatives, such as dimethylthiourea, have been identified as powerful scavengers of hydroxyl radicals (.OH), which are highly reactive species involved in oxidative stress and tissue damage. For instance, thiourea and dimethylthiourea can protect against neutrophil-mediated tissue damage by scavenging hypochlorous acid (HOCl), a powerful oxidant produced by neutrophil myeloperoxidase, rather than specifically targeting .OH radicals. This property suggests their potential application in mitigating oxidative stress-related diseases or conditions (Wasil et al., 1987).
Anticancer Activity
Research has also explored the anticancer potential of thiourea derivatives through theoretical investigations and molecular docking studies. For example, substituted thiourea derivatives have been evaluated for their anticancer activity, with studies demonstrating their inhibitory effects against certain protein kinases involved in cancer progression. Quantum chemical computations and in silico biological evaluations suggest that these compounds possess potential anticancer properties, offering a promising avenue for developing new antineoplastic agents (Kirishnamaline et al., 2021).
Structural Analysis
The structural analysis of thiourea derivatives, including their synthesis and crystallographic characterization, provides insights into their potential applications in various domains, such as material science and drug design. For instance, the crystal structure of 1-(4-Nitrophenyl)-3-pivaloylthiourea revealed specific intramolecular hydrogen bonding patterns, highlighting the importance of structural features in the biological activity and reactivity of these compounds (Sultana et al., 2007).
Antioxidant and Anti-inflammatory Properties
Thioureas have shown potential as antioxidants and anti-inflammatory agents, partly due to their ability to react with and neutralize reactive oxygen species (ROS) and other free radicals. The antioxidant capacity of thiourea compounds makes them candidates for treating conditions associated with oxidative stress and inflammation (Zhu et al., 2002).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-11-8-9-15(13(3)10-11)18-17(20)19-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARKVADIKVPRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC(=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4598774.png)
![2-{5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4598780.png)
![5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4598791.png)

![N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4598803.png)
![ethyl [6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4598807.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4598811.png)
![2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione](/img/structure/B4598818.png)
![2-[(1-benzothien-3-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4598833.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4598838.png)
![ethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4598842.png)
![2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4598849.png)
